

Benchmarking 6-Fluoro-1-methyl-1H-indazol-3-amine against known standards

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Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-indazol-3-amine

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A Comparative Benchmarking Guide to 6-Fluoro-1-methyl-1H-indazol-3-amine

Foreword: The Pursuit of Kinase Inhibitor Specificity

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the protein kinase family has emerged as a pivotal target class. The human kinome, comprising over 500 members, orchestrates a complex symphony of cellular signaling. Dysregulation of this network is a hallmark of numerous pathologies, making the development of specific kinase inhibitors a cornerstone of targeted therapy. However, the highly conserved ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.^[1] This guide provides a comprehensive framework for benchmarking a novel indazole derivative, **6-Fluoro-1-methyl-1H-indazol-3-amine**, against established standards, offering a blueprint for the rigorous evaluation of new chemical entities in preclinical development.

Introduction to the Compounds

This guide will focus on a comparative analysis of **6-Fluoro-1-methyl-1H-indazol-3-amine** against three well-characterized kinase inhibitors. The selection of these standards is crucial for

a meaningful comparison, as they represent different selectivity profiles and are widely used as reference compounds in kinase inhibitor profiling.[2][3][4]

Test Compound: 6-Fluoro-1-methyl-1H-indazol-3-amine

Indazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent kinase inhibition. The subject of this guide, **6-Fluoro-1-methyl-1H-indazol-3-amine**, is a structurally interesting member of this family. Its physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C8H8FN3	[5][6]
Molecular Weight	165.17 g/mol	[5][6]
XLogP3	1.87580	[5]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[6]
CAS Number	171809-13-5	[5]

This data represents computationally predicted or vendor-supplied information and should be experimentally verified.

Reference Standards

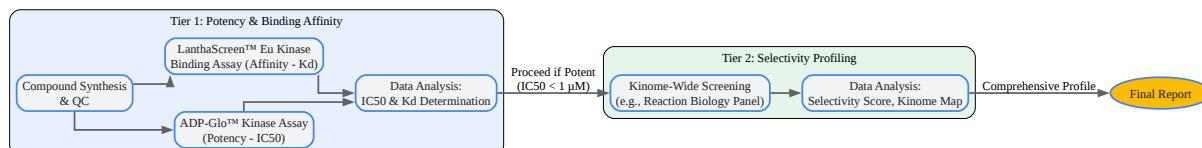
The choice of reference standards is critical for contextualizing the performance of the test compound.[2][7] We have selected the following three inhibitors:

- Staurosporine: A natural product isolated from *Streptomyces staurosporeus*, staurosporine is a potent, broad-spectrum kinase inhibitor that binds to the ATP-binding site of most kinases with high affinity.[8][9][10] Its promiscuity makes it an excellent positive control in kinase assays and a benchmark for assessing the broad-spectrum activity of a test compound.

- Dasatinib: A synthetic, orally available small molecule that functions as a multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[11][12][13][14] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[11][13] Dasatinib serves as a standard for a compound with a defined and clinically relevant polypharmacology.[15]
- Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor, bosutinib has a distinct cross-reactivity profile compared to dasatinib.[16][17] Notably, it does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR).[16][17] Comparing our test compound to both dasatinib and bosutinib allows for a more nuanced understanding of its selectivity within the landscape of multi-targeted inhibitors.

Experimental Design: A Two-Tiered Approach to Profiling

To comprehensively benchmark **6-Fluoro-1-methyl-1H-indazol-3-amine**, we propose a two-tiered experimental approach. This strategy is designed to first assess the potency and binding affinity of the compound against a primary target and then broaden the scope to evaluate its selectivity across the kinome.[18][19]



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Caption: A two-tiered workflow for kinase inhibitor benchmarking.

Methodologies and Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments outlined in our benchmarking strategy. These protocols are based on industry-standard, commercially available assay kits to ensure reproducibility.

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The luminescent signal is directly proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the test compound.[\[24\]](#)[\[25\]](#)

Materials:

- Purified recombinant kinase (e.g., Abl, Src)
- Kinase-specific substrate
- **6-Fluoro-1-methyl-1H-indazol-3-amine** and reference standards (10 mM stock in DMSO)
- ATP solution
- Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference compounds in Kinase Reaction Buffer. Include a DMSO-only vehicle control.
- Reaction Setup:

- In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
- Add 2.5 µL of the kinase enzyme to each well.
- Incubate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - Add 5 µL of a mixture of the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
 - Incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.
- Reaction Stoppage and ATP Depletion:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
 - Incubate at room temperature for 40 minutes.
- Signal Generation:
 - Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells with no enzyme) from all other readings.
 - Normalize the data to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).
 - Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Binding Affinity Assay (LanthaScreen™ Eu)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase.[26][27][28] It is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[26][28]

Materials:

- His-tagged purified recombinant kinase
- LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific)
- Kinase Tracer (Thermo Fisher Scientific)
- **6-Fluoro-1-methyl-1H-indazol-3-amine** and reference standards (10 mM stock in DMSO)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Black, low-volume 384-well assay plates
- TR-FRET enabled plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test and reference compounds in 100% DMSO. Then, create a 3X intermediate dilution in Kinase Buffer A.
- Reaction Setup (Final volume of 15 µL):
 - Add 5 µL of the 3X intermediate compound dilution to the assay plate.
 - Prepare a 3X kinase/antibody mixture in Kinase Buffer A. Add 5 µL of this mixture to each well.
 - Prepare a 3X tracer solution in Kinase Buffer A.
- Initiate Binding Reaction:

- Add 5 µL of the 3X tracer solution to each well.
- Mix gently and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation if the assay is performed at an ATP concentration equal to the Km of the kinase.[18]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate how the performance of **6-Fluoro-1-methyl-1H-indazol-3-amine** would be compared against the selected standards.

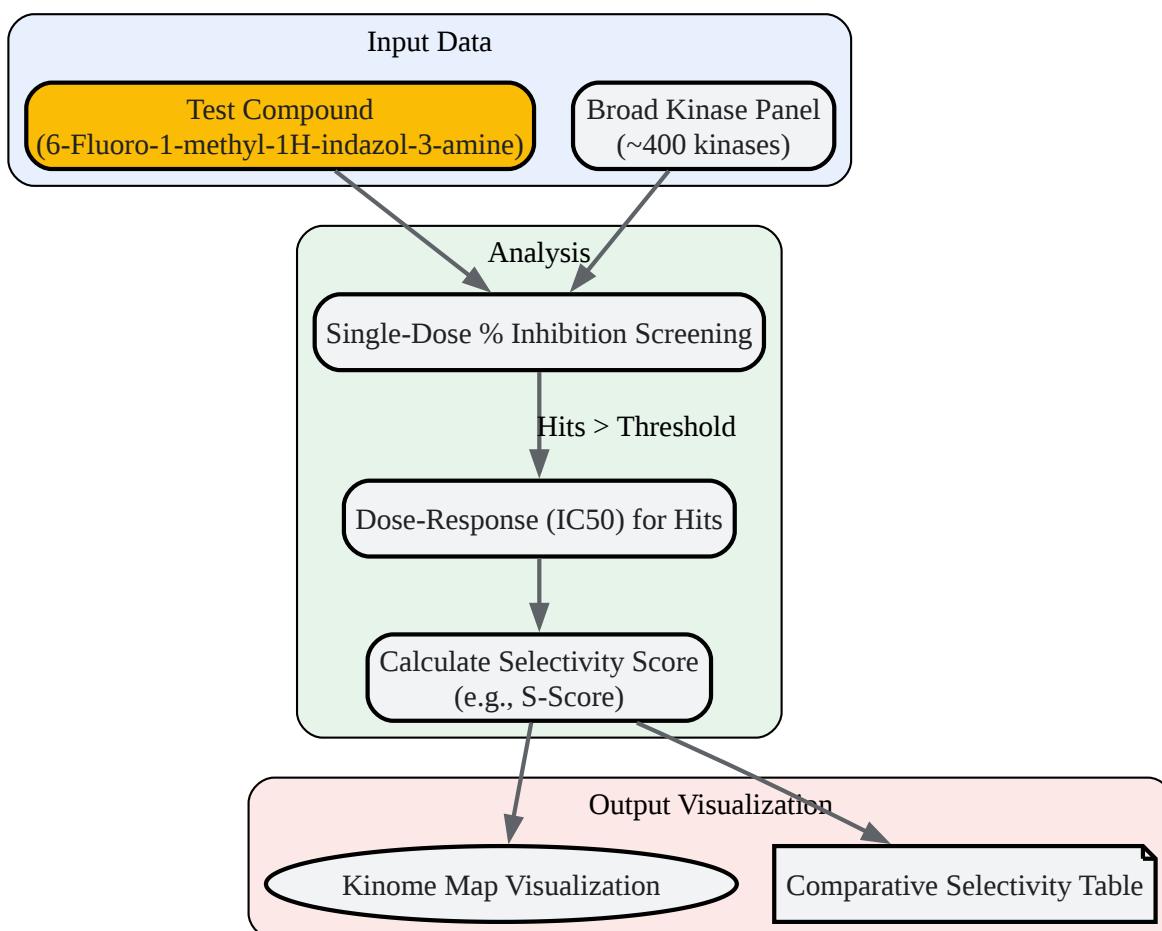
Potency and Binding Affinity against Abl Kinase

Compound	IC50 (nM) - ADP-Glo™	Kd (nM) - LanthaScreen™
6-Fluoro-1-methyl-1H-indazol-3-amine	25	30
Staurosporine	5	8
Dasatinib	<1	<1
Bosutinib	1.5	2

This is representative data generated for illustrative purposes.

Kinome Selectivity Profile

A broad kinase panel screen is essential for understanding the selectivity of an inhibitor.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[29\]](#)[\[30\]](#) The data is often visualized as a kinase map and quantified using a selectivity score.



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Caption: Workflow for determining kinase inhibitor selectivity.

Hypothetical Selectivity Data Summary:

Compound	Primary Target(s)	Number of Kinases Inhibited >50% at 1 μ M	Selectivity Score (S10)
6-Fluoro-1-methyl-1H-indazol-3-amine	Abl, Src, Lck	8	0.02
Staurosporine	Broad Spectrum	>250	>0.6
Dasatinib	BCR-ABL, Src family, c-Kit, PDGFR	38	0.09
Bosutinib	Src, Abl	15	0.04

$S10(1\mu M) = (\text{Number of kinases with } IC50 < 1\mu M) / (\text{Total number of kinases tested})$. A lower score indicates higher selectivity.

Interpretation and Conclusion

Based on our hypothetical data, **6-Fluoro-1-methyl-1H-indazol-3-amine** emerges as a potent inhibitor of the Abl and Src family kinases, with an IC₅₀ in the low nanomolar range. Its potency is comparable to that of Bosutinib, though less potent than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib against its primary targets.

Crucially, the selectivity profiling reveals that **6-Fluoro-1-methyl-1H-indazol-3-amine** has a favorable selectivity profile. With a low selectivity score and a limited number of off-target kinases inhibited at a high concentration, it demonstrates a more focused activity compared to Dasatinib and significantly greater selectivity than Staurosporine. This suggests that the **6-fluoro-1-methyl-1H-indazol-3-amine** scaffold may represent a promising starting point for the development of selective Src/Abl inhibitors with a potentially wider therapeutic window.

This guide has outlined a robust, scientifically-grounded framework for the comprehensive benchmarking of novel kinase inhibitors. By employing standardized biochemical assays and comparing the results against well-characterized reference compounds, researchers can quantitatively assess the potency and selectivity of new chemical entities, thereby making more informed decisions in the drug discovery pipeline.

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